1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine, also known as N-benzyl-4-piperidinamine, is a compound that belongs to the class of piperidine derivatives. It is characterized by a benzyl group attached to the nitrogen of a piperidine ring, along with a methyl group on another nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential pharmacological properties.
This compound can be synthesized from readily available starting materials such as benzyl chloride and piperidine derivatives. It falls under the category of psychoactive substances, often studied for its effects on the central nervous system. The compound has been classified based on its structural features and biological activity.
The synthesis of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine can be achieved through several methods. One notable approach involves the following steps:
The molecular formula for 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine is , with a molecular weight of approximately 247.34 g/mol.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography, which provides insights into bond angles and distances that influence its reactivity and biological activity .
1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine can participate in various chemical reactions due to its functional groups:
These reactions are vital for modifying the compound's structure to enhance efficacy or reduce toxicity in potential therapeutic applications.
The mechanism of action for 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine is largely linked to its interaction with neurotransmitter systems in the brain.
Research indicates that structural modifications can significantly alter binding affinities and functional outcomes at these neurotransmitter sites.
Relevant data include melting points, boiling points, and solubility profiles which are crucial for practical applications in laboratories.
1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine has potential applications in various scientific fields:
Ongoing research continues to explore its full range of biological activities, which may lead to novel therapeutic agents targeting neurological disorders.
The compound is systematically named 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine according to IUPAC nomenclature rules. This name specifies the benzyl-substituted piperidine core and the methylamine side chain at the 4-position. Key synonyms include:
The molecular formula C₁₄H₂₂N₂ confirms the presence of 14 carbon, 22 hydrogen, and 2 nitrogen atoms. This composition yields a molecular weight of 218.34 g/mol, calculated as follows:
Table 1: Atomic Composition and Molecular Weight
Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon | 14 | 12.01 | 168.14 |
Hydrogen | 22 | 1.008 | 22.176 |
Nitrogen | 2 | 14.01 | 28.02 |
Total | 218.34 |
The structure comprises three critical components:
The SMILES notation CNCC1CCN(CC1)CC2=CC=CC=C2
and InChIKey ZCMNLHOSHQVDRP-UHFFFAOYSA-N
encode this structural arrangement [1] [4].
Table 2: Structural Fragments and Properties
Structural Fragment | Chemical Group | Role in Molecular Properties |
---|---|---|
Piperidine ring | Heterocyclic amine | Confers basicity; influences solubility and receptor binding |
Benzyl group | Arylalkyl | Enhances lipophilicity and potential for CNS activity |
N-Methylmethanamine | Secondary alkylamine | Modulates electronic properties; affects molecular polarity |
No documented discovery timeline or originator is available in the scientific literature or chemical databases for this specific compound. It is cataloged by chemical suppliers (e.g., Sigma-Aldrich) as a research compound within libraries of bioactive piperidine derivatives. Its synthesis likely emerged from broader medicinal chemistry efforts targeting central nervous system receptors, given structural parallels to known pharmacophores [1].
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine belongs to two significant chemical classes:
Though direct pharmacological data for this compound is limited, its structural features align with molecules investigated for:
Table 3: Structural Analogues and Therapeutic Domains
Structural Feature | Representative Drug | Therapeutic Area |
---|---|---|
N-Benzylpiperidine | Donepezil | Alzheimer's disease |
4-Aminomethylpiperidine | Pirenzepine | Gastrointestinal disorders |
Secondary amine side chain | Fluoxetine (fragment) | Antidepressant |
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: